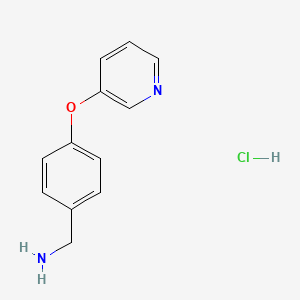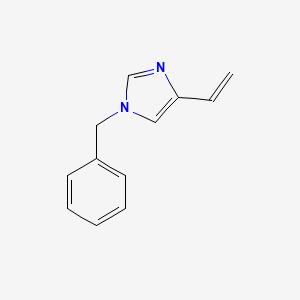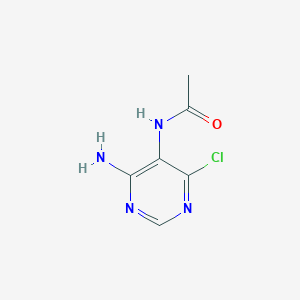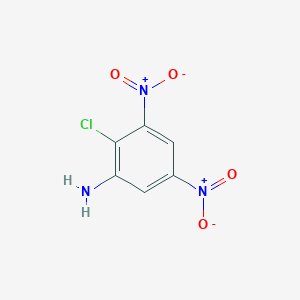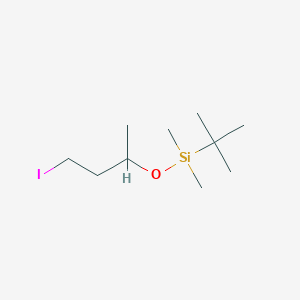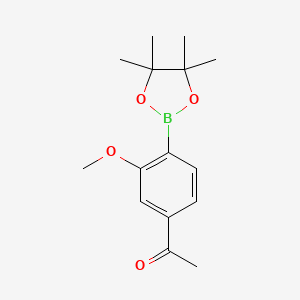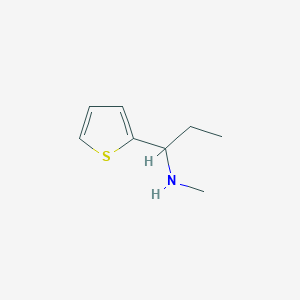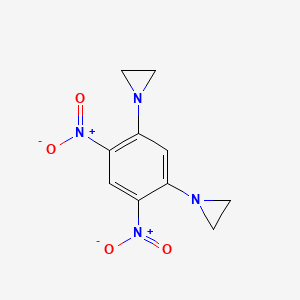
1,1'-(4,6-Dinitro-1,3-phenylene)bis(aziridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) is a compound that belongs to the class of aziridines, which are three-membered cyclic organic heterocyclic compounds containing one nitrogen atom in the ring. This compound is characterized by the presence of two aziridine groups attached to a 4,6-dinitro-1,3-phenylene moiety. Aziridines are known for their high ring strain, which makes them highly reactive and valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) typically involves the reaction of 4,6-dinitro-1,3-phenylenediamine with aziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles, leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction Reactions: The nitro groups on the phenylene moiety can undergo oxidation or reduction reactions, resulting in the formation of different functional groups.
Substitution Reactions: The compound can participate in substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or catalytic hydrogenation are used for oxidation and reduction reactions.
Substitution: Reagents like halides or organometallic compounds are used for substitution reactions.
Major Products Formed
Amines: Formed from nucleophilic ring-opening reactions.
Hydroxylamines and Amines: Formed from reduction of nitro groups.
Substituted Phenylene Compounds: Formed from substitution reactions
Applications De Recherche Scientifique
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) has several scientific research applications:
Polymer Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules and pharmaceuticals.
Material Science: Utilized in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents.
Mécanisme D'action
The mechanism of action of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) involves the high reactivity of the aziridine rings. The ring strain makes the aziridine groups highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro groups on the phenylene moiety can undergo redox reactions, further contributing to the compound’s reactivity. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) can be compared with other aziridine and azetidine compounds:
Aziridine: Similar in structure but lacks the dinitro-phenylene moiety, making it less reactive in certain reactions.
Azetidine: A four-membered ring compound with similar reactivity but different ring strain and stability.
N-Methylaziridine: An aziridine derivative with a methyl group, which affects its reactivity and stability.
The uniqueness of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) lies in its combination of aziridine rings and dinitro-phenylene moiety, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
27091-25-4 |
|---|---|
Formule moléculaire |
C10H10N4O4 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
1-[5-(aziridin-1-yl)-2,4-dinitrophenyl]aziridine |
InChI |
InChI=1S/C10H10N4O4/c15-13(16)9-6-10(14(17)18)8(12-3-4-12)5-7(9)11-1-2-11/h5-6H,1-4H2 |
Clé InChI |
XRZSIFWILGJUOC-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


